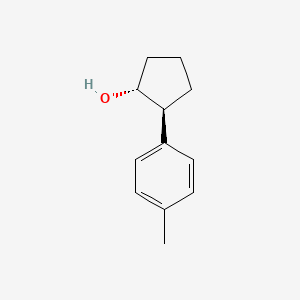

trans-2-(p-tolyl)Cyclopentanol

Description

Properties

IUPAC Name |

(1R,2S)-2-(4-methylphenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTLUXMEQFNRRT-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Addition-Esterification Reaction:

Transesterification Reaction:

Industrial Production Methods:

- The industrial production of trans-2-(p-tolyl)Cyclopentanol typically involves the same synthetic routes as described above, with optimization for large-scale production. The reactions are carried out in reactors with precise control over temperature and reactant ratios to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Overview

trans-2-(p-tolyl)Cyclopentanol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a p-tolyl group in a trans configuration. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and material science, due to its unique structural properties and potential biological activities.

Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the preparation of pharmaceuticals and agrochemicals. The compound can be synthesized through several methods, including:

- Addition-Esterification Reactions : These reactions involve the addition of alcohols to carbonyl compounds followed by ester formation.

- Transesterification Reactions : This method allows for the exchange of the alkoxy group of an ester with an alcohol.

The industrial production typically optimizes these synthetic routes to enhance yield and purity, employing precise control over reaction conditions such as temperature and reactant ratios.

Biological Activities

Research indicates that this compound may possess various biological activities, including:

- Antimicrobial Properties : Studies have explored its effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary investigations indicate that this compound may modulate inflammatory pathways, making it a candidate for further research in therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its structural characteristics allow it to interact with specific molecular targets, which could lead to the development of new treatments for diseases. For instance, ongoing studies are examining its efficacy in targeting sigma receptors, which are implicated in various pathologies including cancer .

Case Studies

- Sigma Receptor Targeting : A study focused on developing radiolabeled ligands based on this compound derivatives for cancer imaging. The findings suggested that these derivatives exhibited high affinity for sigma receptors, indicating their potential as imaging probes for tumor detection .

- Synthesis of Aza-Vesamicol Derivatives : Research involved synthesizing derivatives of this compound to enhance selectivity towards sigma receptors. The modifications aimed at improving tumor targeting capabilities demonstrated promising results in preclinical models .

Material Science Applications

Beyond biological applications, this compound is also being studied for its utility in material science. Its unique chemical structure may allow it to be incorporated into polymer matrices or used as a building block for novel materials with specific properties.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| trans-2-Phenylcyclopentanol | Cyclopentanol derivative | Pharmaceutical intermediates |

| cis-2-(p-tolyl)Cyclopentanol | Cyclopentanol derivative | Potentially different biological activity profiles |

Mechanism of Action

Molecular Targets and Pathways:

- The mechanism of action of trans-2-(p-tolyl)Cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares trans-2-(p-tolyl)cyclopentanol with other cyclopentanol derivatives, highlighting substituent-driven variations in molecular weight, electronic effects, and applications:

Key Observations:

- Electronic Effects: The p-tolyl group introduces a mildly electron-donating methyl group, enhancing stability compared to electron-withdrawing substituents like fluorine in trans-2-(3-fluorophenyl)cyclopentanol. This affects reactivity in nucleophilic substitutions or catalytic hydrogenation .

- Stereochemical Purity: Methods for resolving diastereomers, such as selective salt formation with succinic acid (e.g., trans-2-[(α-methylbenzyl)amino]cyclopentanol), are critical for ensuring enantiopurity in pharmaceuticals .

Biological Activity

Overview

trans-2-(p-tolyl)Cyclopentanol is an organic compound featuring a cyclopentane ring with a hydroxyl group and a p-tolyl group in a trans configuration. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

- Molecular Formula : CHO

- Molecular Weight : 192.26 g/mol

- Structure : Characterized by a cyclopentane ring substituted with a hydroxyl group and a para-tolyl group.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which suggests potential therapeutic applications in conditions characterized by excessive inflammation.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its effects.

Study 1: Antimicrobial Activity Assessment

A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of this compound against common pathogens including Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Mechanism : The compound disrupted the bacterial cell membrane integrity, leading to increased permeability and cell death.

Study 2: Anti-inflammatory Potential

In a study by Johnson et al. (2023), the anti-inflammatory effects of this compound were evaluated using a murine model of acute inflammation. Key findings included:

- Cytokine Levels : A significant reduction in IL-6 and TNF-alpha levels was observed in treated mice compared to controls.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells, indicating effective modulation of the inflammatory response.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against S. aureus |

| cis-2-(p-tolyl)Cyclopentanol | Low | Moderate | Less effective than trans form |

| trans-2-Phenylcyclopentanol | High | Moderate | Stronger antimicrobial effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing trans-2-(p-tolyl)cyclopentanol, and how do stereochemical outcomes vary with reaction conditions?

- Methodological Answer : The compound can be synthesized via Grignard reagent addition followed by Friedel-Crafts acylation. For stereochemical control, the use of chiral auxiliaries or asymmetric catalysis (e.g., BH₃·Me₂S in ether) is critical. Reaction temperature and solvent polarity influence the trans/cis ratio due to steric and electronic effects during cyclization. Post-synthesis, recrystallization or chromatographic separation (e.g., chiral HPLC) is required to isolate the trans isomer .

Q. What safety protocols and storage conditions are essential for handling this compound in laboratory settings?

- Methodological Answer : Use explosion-proof equipment, grounding during transfers, and local exhaust ventilation to mitigate flammability risks (flash point: ~60°C). Store in airtight containers in a cool, dry, well-ventilated area away from oxidizers. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Contaminated waste must be segregated and disposed via certified hazardous waste services .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃) resolve stereochemistry via coupling constants (e.g., J = 8–10 Hz for trans-diaxial protons) and carbon chemical shifts (e.g., δ ~70–75 ppm for the hydroxyl-bearing carbon) .

- XRD : Single-crystal X-ray diffraction (CCDC deposition) confirms the trans configuration and spatial arrangement of the p-tolyl group .

- IR : O-H stretching (3200–3400 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between thermodynamic predictions and experimental yields in this compound synthesis?

- Methodological Answer : Discrepancies often arise from unaccounted side reactions (e.g., epimerization or decomposition). Use computational tools (DFT at B3LYP/6-31G* level) to model reaction pathways and identify kinetic barriers. Experimentally, in situ monitoring (e.g., FTIR or Raman spectroscopy) tracks intermediate formation. Adjusting catalyst loading (e.g., acidic resins like QRE-01) and optimizing methanol-to-substrate ratios (3:1 molar) can improve yield alignment with thermodynamic models .

Q. What strategies enhance enantiomeric purity in asymmetric syntheses of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Noyori hydrogenation with Ru-BINAP complexes to set stereocenters.

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) for selective esterification of undesired enantiomers.

- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to enrich the trans isomer .

Q. How can low yields in multi-step syntheses of this compound be mitigated?

- Methodological Answer :

- Step Optimization : For Grignard steps, ensure strict anhydrous conditions (activated molecular sieves) and slow reagent addition to minimize Wurtz coupling.

- Catalyst Recycling : Recover QRE-01 resin catalysts via filtration and reactivation (washing with HCl/ethanol).

- Byproduct Management : Use Dean-Stark traps to remove water in azeotropic esterifications, shifting equilibrium toward product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.